

Application Notes and Protocols for UH15-38 (RIPK3 Inhibitor)

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Introduction

UH15-38 is a potent and selective experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2]. RIPK3 is a critical enzyme in the necroptosis pathway, a form of regulated, inflammatory cell death[1][3]. By inhibiting the kinase activity of RIPK3, **UH15-38** effectively blocks the downstream phosphorylation of Mixed-Lineage Kinase-Domain-Like protein (MLKL), preventing the execution of necroptosis[3][4]. These application notes provide an overview of **UH15-38**'s mechanism of action and detailed protocols for its use in in vitro studies, particularly for investigating necroptosis in the context of viral infection and inflammatory responses.

Mechanism of Action

Necroptosis is initiated by various stimuli, including signaling from death receptors like the TNF receptor (TNFR1) or by pathogen-associated molecular patterns (PAMPs), such as the Z-form nucleic acids produced during Influenza A Virus (IAV) replication, which are sensed by Z-form nucleic acid binding protein 1 (ZBP1)[3][4]. Upon activation, ZBP1 or the TNFR complex recruits RIPK3, leading to its phosphorylation and the formation of a functional necrosome complex[3].

Activated RIPK3 then phosphorylates its substrate, MLKL[4]. This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular

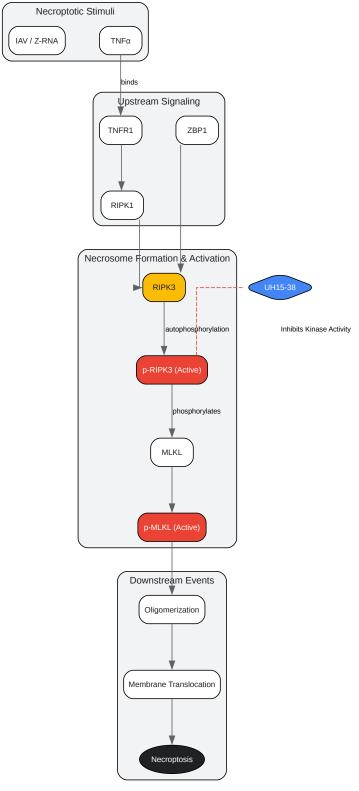






patterns (DAMPs)[3]. **UH15-38** acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK3 to block its catalytic activity, thereby preventing MLKL phosphorylation and halting the entire necroptotic cascade[3][4]. Notably, **UH15-38** selectively inhibits necroptosis without significantly affecting RIPK3's scaffold functions or other cell death pathways like apoptosis or pyroptosis[4][5][6].





UH15-38 Mechanism of Action in Necroptosis

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Caption: Signaling pathway of necroptosis and the inhibitory action of UH15-38 on RIPK3.





Quantitative Data: In Vitro Potency of UH15-38

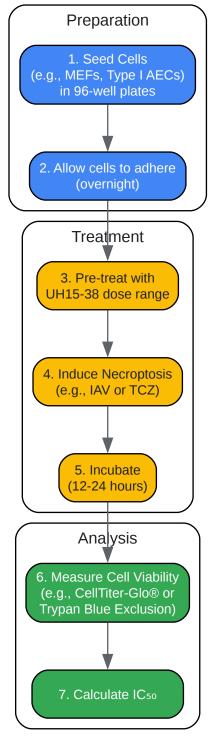
The following table summarizes the half-maximal inhibitory concentrations (IC50) of UH15-38 against RIPK3 in various in vitro assays.

Assay Type	Cell Line <i>l</i> System	Necroptosis Stimulus	UH15-38 IC₅o (nM)	Reference
Recombinant Kinase Assay	Recombinant human RIPK3	N/A	20	[2][7]
Cell-Based Necroptosis	Primary Type I Alveolar Epithelial Cells (AECs)	Influenza A Virus (IAV)	39.5	[4][6]
Cell-Based Necroptosis	Primary Murine Embryonic Fibroblasts (MEFs)	Influenza A Virus (IAV)	51.9	[4][6]
Cell-Based Necroptosis	Primary Murine Embryonic Fibroblasts (MEFs)	TNFα + Cycloheximide + zVAD (TCZ)	98	[3][4]
Cell-Based Necroptosis	Primary Type I Alveolar Epithelial Cells (AECs)	TNFα + Cycloheximide + zVAD (TCZ)	114	[4][6]
Cell-Based Necroptosis	Human FADD- deficient Jurkat cells	TNFα	160.2 - 238.2	[2]

Experimental Protocols Cell Viability Assay to Measure Inhibition of Necroptosis



This protocol describes how to assess the ability of **UH15-38** to protect cells from necroptosis induced by either IAV infection or treatment with TNF α .



Workflow: Cell Viability Assay

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